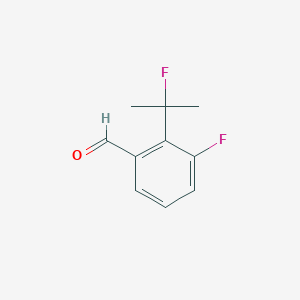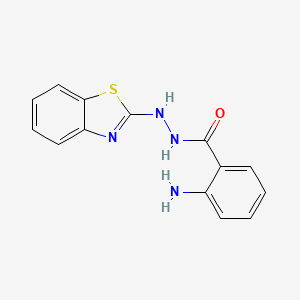
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is an organic compound with the molecular formula C13H14ClNO3 It is a derivative of cyclopropane, featuring a chlorophenyl group and a glycinate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxylic acid, followed by esterification with methanol and glycine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyclopropane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, potentially leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(4-chlorophenyl)cyclopropane-1-carboxylate
- 1-methyl-1-(1-methylethyl)-cyclopropane
Uniqueness
Methyl (1-(4-chlorophenyl)cyclopropane-1-carbonyl)glycinate is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a glycinate ester. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H14ClNO3 |
|---|---|
Molekulargewicht |
267.71 g/mol |
IUPAC-Name |
methyl 2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]acetate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-11(16)8-15-12(17)13(6-7-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3,(H,15,17) |
InChI-Schlüssel |
PUHZBEUUCZRHRY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)C1(CC1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)





![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)
![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)
![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)


